molecular formula C26H19ClFN3O2 B11591043 (5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B11591043
M. Wt: 459.9 g/mol
InChI Key: BMDMXNXRUQJTDC-YDZHTSKRSA-N
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Description

(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining indole, imidazolidine, and benzyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorobenzyl and fluorobenzyl groups. The final step involves the formation of the imidazolidine-2,4-dione ring through cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylidene}-3-(2-chlorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3-(2-iodobenzyl)imidazolidine-2,4-dione

Uniqueness

Compared to similar compounds, (5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione exhibits unique properties due to the presence of both chlorobenzyl and fluorobenzyl groups. These substituents can significantly influence the compound’s reactivity, biological activity, and overall stability, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C26H19ClFN3O2

Molecular Weight

459.9 g/mol

IUPAC Name

(5E)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C26H19ClFN3O2/c27-20-11-9-17(10-12-20)14-30-15-19(21-6-2-4-8-24(21)30)13-23-25(32)31(26(33)29-23)16-18-5-1-3-7-22(18)28/h1-13,15H,14,16H2,(H,29,33)/b23-13+

InChI Key

BMDMXNXRUQJTDC-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)/NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC2=O)F

Origin of Product

United States

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